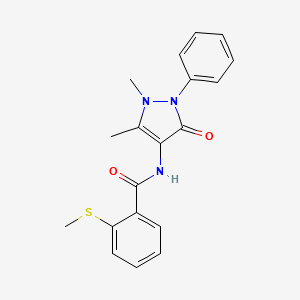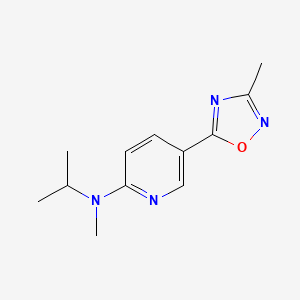
1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as DFTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been shown to inhibit the activity of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. Moreover, 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been shown to reduce oxidative stress and DNA damage in cells, leading to improved cellular function and health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole in lab experiments is its high yield synthesis method, which allows for large-scale production of the compound. Moreover, 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to be stable under various conditions, making it suitable for use in various experimental settings. However, one of the limitations of using 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for research related to 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, including the investigation of its potential therapeutic benefits in other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to explore the mechanism of action of 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole and its potential interactions with other signaling pathways. Additionally, the development of novel derivatives of 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole may lead to the discovery of more potent and selective compounds with improved therapeutic benefits.
Synthesemethoden
The synthesis of 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves the reaction of 2-thiophenecarboxylic acid, 2,4-difluoroaniline, and 2-furylboronic acid in the presence of palladium catalyst and base. The resulting product is then subjected to hydrogenation to obtain 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole in high yield.
Wissenschaftliche Forschungsanwendungen
1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, 1-(2,4-difluorophenyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-11-5-6-14(12(19)9-11)21-15(16-3-1-7-22-16)10-13(20-21)17-4-2-8-23-17/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXQEISAEAIRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=C(C=C(C=C3)F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![4-propyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)
![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)
![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)

![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)